7-Nitroisoquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

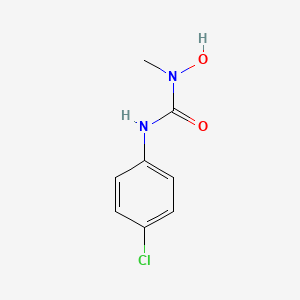

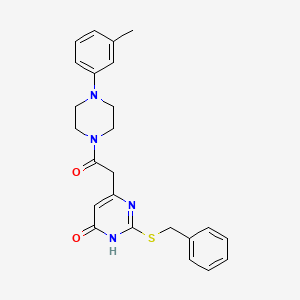

7-Nitroisoquinolin-4-amine, also known as niraparib, is a small molecule drug. It has a molecular weight of 189.17 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H7N3O2/c10-9-5-11-4-6-3-7 (12 (13)14)1-2-8 (6)9/h1-5H,10H2 . This indicates that the compound has a molecular formula of C9H7N3O2 . Relevant Papers The search results include references to several papers related to this compound . These papers could provide further information on the compound’s properties, synthesis, and potential applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Compound Development

7-Nitroisoquinolin-4-amine and its derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex organic compounds. Research indicates that derivatives of Nitroisoquinoline, such as 5- and 8-Nitroisoquinoline, can undergo regioselective amination in liquid ammonia solutions of potassium permanganate to yield corresponding amino compounds. This process is crucial for the development of various organic compounds with potential applications in pharmaceuticals and material science (Woźniak et al., 1990).

Antibacterial Properties

The derivatives of Nitroisoquinoline, specifically 8-nitrofluoroquinolone models, have been synthesized and evaluated for their antibacterial properties. These derivatives exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. The research in this area is critical as it contributes to the development of new antibiotics and antibacterial agents (Al-Hiari et al., 2007).

Photophysical Properties and Potential Applications

Studies on push-pull isoquinolines, which include nitroisoquinoline derivatives, reveal that these compounds have fascinating photophysical properties. These properties make these compounds potential candidates for advanced functional materials or as polarity-sensitive fluorescent probes. This research opens up new possibilities for the application of these compounds in the field of materials science and imaging technologies (Brambilla et al., 2021).

Synthesis of Benzylisoquinoline Derivatives and Antiarrhythmic Properties

The synthesis of benzylisoquinoline derivatives, which involves the reduction of nitrobenzylisoquinolines, has been explored. These compounds have been evaluated for their antiarrhythmic properties, showing significant potential in protecting against ventricular fibrillation. This research is vital in the development of new treatments for arrhythmias and related cardiovascular conditions (Neumeyer et al., 1977).

Wirkmechanismus

Target of Action

The primary targets of 7-Nitroisoquinolin-4-amine are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .

Mode of Action

It is known that many similar compounds interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with dna or rna .

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given the complexity of biological systems .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

It is likely that the compound has multiple effects at the cellular level, given the complexity of biological systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include temperature, pH, presence of other compounds, and specific characteristics of the biological system in which the compound is acting .

Biochemische Analyse

Biochemical Properties

7-Nitroisoquinolin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound acts as an inhibitor of these enzymes, affecting their activity and altering the metabolic pathways of other substances . Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, modulating their function and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cell signaling . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of various genes . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing their binding to DNA and affecting transcriptional activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to degradation and reduced efficacy . In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, with long-term exposure resulting in cumulative changes in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily modulates specific biochemical pathways . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies . Threshold effects have also been observed, where certain dosages are required to achieve significant biochemical and cellular changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted from the body . The metabolic pathways of this compound also involve interactions with other enzymes, such as glutathione S-transferases, which facilitate the conjugation of the compound with glutathione for detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes via specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it interacts with transcription factors and other nuclear proteins . Additionally, the compound can localize to the mitochondria, where it affects mitochondrial function and energy production . The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical pathways.

Eigenschaften

IUPAC Name |

7-nitroisoquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-5-11-4-6-3-7(12(13)14)1-2-8(6)9/h1-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGKBXGLBSMGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylpiperidine](/img/structure/B2565745.png)

![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)

![benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2565751.png)

![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2565752.png)

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)